molecular formula C18H21N3O3 B2816037 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-ethoxybenzamide CAS No. 2034589-58-5

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-ethoxybenzamide

Cat. No. B2816037
CAS RN: 2034589-58-5
M. Wt: 327.384
InChI Key: YIXYQLJINLYCKA-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-ethoxybenzamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as CPEB, and its chemical formula is C19H20N4O3. This compound has shown potential in various research areas, including cancer treatment, neuroscience, and drug development.

Scientific Research Applications

Synthesis and Structural Analysis

The compound N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-ethoxybenzamide and its derivatives have been synthesized and characterized in various scientific research applications. In a study by Huang et al. (2020), a related compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate. The study detailed the synthesis process, crystal structure, and conducted a density functional theory (DFT) analysis to compare optimized geometric bond lengths and angles with X-ray diffraction values. The compound showed significant anticancer activity against various human cancer cell lines, demonstrating its potential in cancer research (Huang et al., 2020).

Antimicrobial Applications

Derivatives of the mentioned compound have been explored for their antimicrobial properties. Desai et al. (2013) synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides and tested them against various bacterial and fungal strains. The study found these derivatives to possess valuable therapeutic potential against microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Molecular Docking Studies

In the realm of computational chemistry, molecular docking studies have been employed to predict the interaction between synthesized compounds and target proteins. The study by Huang et al. (2020) included molecular docking to reveal how their synthesized compound could potentially inhibit specific proteins involved in cancer cell proliferation, suggesting a method to predict the biological activity of new compounds before in vitro and in vivo testing.

Potential as Radioligands

Fujinaga et al. (2012) designed novel positron emission tomography (PET) ligands based on the pyrimidinyl-thiazole structure, aiming to image metabotropic glutamate receptor type 1 (mGluR1) in the brain. Although not directly related to N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-ethoxybenzamide, this research illustrates the broader applicability of pyrimidine derivatives in developing radioligands for neuroimaging, highlighting the compound's potential in neuroscience research (Fujinaga et al., 2012).

properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-2-24-15-7-5-14(6-8-15)18(23)19-9-10-21-12-20-16(11-17(21)22)13-3-4-13/h5-8,11-13H,2-4,9-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXYQLJINLYCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCN2C=NC(=CC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-ethoxybenzamide

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